Copper-catalyzed intramolecular C-H amination

,

European Journal of Organic Chemistry,

2011,

(5),

908-911

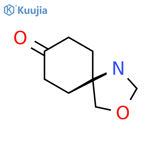

![3-Oxa-1-azaspiro[4.5]decan-2-one structure](https://pt.kuujia.com/scimg/cas/81467-34-7x500.png)